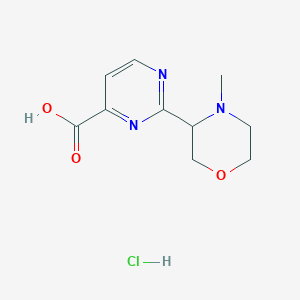

2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride

Description

2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylmorpholin-3-yl group at the 2-position and a carboxylic acid moiety at the 4-position, with a hydrochloride counterion. It has been synthesized via multi-step organic reactions, including amidation and cyclization processes, as exemplified in its use as an intermediate in the preparation of pharmacologically active molecules (e.g., Example 329 in EP 4,374,877 A2) .

Properties

IUPAC Name |

2-(4-methylmorpholin-3-yl)pyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c1-13-4-5-16-6-8(13)9-11-3-2-7(12-9)10(14)15;/h2-3,8H,4-6H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERGTXWONNSOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C2=NC=CC(=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of pyrimidine-4-carboxylic acid with 4-methylmorpholine under specific conditions. One common method involves the nucleophilic substitution reaction where pyrimidine-4-carboxylic acid is reacted with 4-methylmorpholine in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

Industry: Use in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Key Observations :

- 2-(Dimethylamino)pyrimidine-4-carboxylic acid lacks the morpholine ring, resulting in simpler solubility profiles and lower molecular weight .

Key Insights :

- The target compound’s morpholine group enhances solubility and bioavailability compared to dimethylamino analogs, critical for oral drug delivery .

- LY2409881’s benzo[b]thiophene moiety improves target binding affinity but increases metabolic instability compared to the morpholine-containing compound .

Physicochemical Property Comparisons

Table 3: Physicochemical Properties

| Property | Target Compound | LY2409881 Hydrochloride | Imidazo[1,2-a]pyrimidine-6-carboxylic Acid |

|---|---|---|---|

| Water Solubility | High (due to HCl salt) | Moderate (lipophilic groups) | Low (rigid fused-ring system) |

| LogP (Predicted) | 1.2 | 3.8 | 0.5 |

| pKa (Carboxylic Acid) | ~3.5 | ~3.8 | ~2.9 |

Notable Trends:

Biological Activity

2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound is often synthesized from readily available pyrimidine derivatives through nucleophilic substitution and carboxylation techniques.

Antitumor Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, leading to reduced tumor cell proliferation. In vitro studies demonstrated that these compounds can selectively target folate receptor-expressing cancer cells, enhancing their therapeutic potential against specific types of tumors .

The compound’s mechanism involves the inhibition of critical enzymes in nucleotide biosynthesis pathways. By targeting GARFTase, it disrupts the synthesis of purines essential for DNA replication and cell division. This mechanism is particularly effective in cancer cells that rely heavily on rapid proliferation .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications in the morpholine group and the carboxylic acid moiety significantly influence the biological activity of the compound. For example:

- Replacing the morpholine with smaller polar groups increased inhibitory potency.

- The introduction of electron-withdrawing groups at specific positions on the pyrimidine ring enhanced binding affinity to target enzymes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various human tumor cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity. The results suggest that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Selectivity for Folate Receptors

Another investigation focused on the selectivity of this compound for folate receptors in cancer cells. The findings revealed that it preferentially accumulates in FR-expressing cells compared to normal cells, which may reduce side effects associated with traditional chemotherapeutics .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| 2-(4-Methylmorpholin-3-yl)pyrimidine-4-carboxylic acid HCl | GARFTase | 0.021 | High for FR+ tumors |

| Related Pyrimidine Derivative | GARFTase | 0.025 | Moderate for FR+ tumors |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methylmorpholin-3-yl)pyrimidine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via a multi-step process involving (i) coupling of pyrimidine derivatives with morpholine precursors under basic conditions (e.g., NaOH in dichloromethane) and (ii) subsequent hydrochlorination. Optimization includes adjusting reaction temperature (e.g., 50°C for intermediate steps) and using catalysts like EDCI/HOBt for amide bond formation. Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for removing unreacted starting materials .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements (>80%) are achievable by controlling stoichiometric ratios of reagents and inert atmosphere conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 8.6–9.0 ppm, morpholine protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 283.84 for the hydrochloride salt) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology : Test solubility in DMSO (typical stock solution vehicle) and aqueous buffers (e.g., PBS at pH 7.4). Stability studies involve:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C for hydrochloride salts) .

- Accelerated Stability Testing : Store at 4°C, –20°C, and 25°C for 1–3 months; analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methylmorpholin-3-yl group in biological activity?

- Methodology : Synthesize analogs with (i) substituted morpholine rings (e.g., 4-ethyl, 4-phenyl) and (ii) pyrimidine modifications. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to identify critical hydrogen-bonding interactions between the morpholine oxygen and active-site residues .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Address variability by:

- Standardizing Assay Conditions : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound purity .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from differences in buffer ionic strength or reducing agents (e.g., DTT) affecting redox-sensitive targets .

Q. How can impurity profiling be conducted to meet pharmacopeial standards for preclinical studies?

- Methodology : Follow ICH Q3A guidelines:

- HPLC-UV/ELSD : Detect impurities (e.g., unreacted pyrimidine intermediates) using a gradient method (0–100% MeCN in 30 min) .

- LC-MS/MS : Identify unknown impurities (e.g., m/z 248.20 for trifluoromethylpyridine byproducts) .

- Thresholds : Report impurities ≥0.10% and qualify those ≥0.15% via genotoxicity assays (Ames test) .

Q. What computational approaches predict the compound’s pharmacokinetic properties for lead optimization?

- Methodology : Use in silico tools:

- ADMET Prediction : Estimate logP (e.g., 2.1 ± 0.3) and permeability (Caco-2 model) via SwissADME.

- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 using Schrödinger’s QikProp .

- Validation : Compare predicted vs. experimental clearance rates in rodent PK studies .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Resolution :

- Solvent Screening : Test in DMSO, ethanol, and chloroform using nephelometry.

- pH-Dependent Solubility : The hydrochloride salt may precipitate at neutral pH due to deprotonation; adjust to pH 3–4 for aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.